

# TTT-3002 broad spectrum FLT3 mutations activity

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## Compound Focus: TTT 3002

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## TTT-3002 at a Glance

TTT-3002 is a small molecule tyrosine kinase inhibitor (TKI) of the indolocarbazole class [1]. Preclinical research highlights its potential as a promising therapeutic candidate for Acute Myeloid Leukemia (AML) with FLT3 mutations due to two key features:

- **Exceptional Potency:** It is one of the most potent FLT3 inhibitors discovered to date, with half-maximal inhibitory concentration (IC50) values in the picomolar (pM) range for inhibiting FLT3 autophosphorylation in FLT3/ITD mutant cell lines [1] [2].
- **Broad Mutation Coverage:** It maintains activity against a spectrum of FLT3 activating point mutations (FLT3/PMs) and resistance-conferring mutations where other TKIs fail [3].

## Comparison of FLT3 Inhibitor Profiles

The table below summarizes the activity of TTT-3002 against key FLT3 mutations compared to other FLT3 inhibitors, illustrating its potential to overcome common resistance mechanisms.

FLT3 Inhibitor	Primary Targets / Class	Activity against FLT3/ITD	Activity against FLT3/D835 mutations	Activity against FLT3/F691L mutation
TTT-3002	Novel, potent FLT3 inhibitor [3]	Potent (IC50: 100-250 pM for autophosphorylation) [1]	Active [3] [1]	Active [3]
Quizartinib (AC220)	Second-generation, selective FLT3 inhibitor [4]	Potent [3]	Inactive [3]	Inactive / Confers Resistance [3] [5]
Sorafenib	Multi-kinase inhibitor [3]	Active [3]	Inactive [3]	Inactive / Confers Resistance [3]
Midostaurin (PKC412)	First-generation, multi-target inhibitor [3] [4]	Active [3]	Moderately Active [3]	Not fully active; selects for N676K resistance [3]
Crenolanib	Next-generation FLT3 inhibitor [3] [4]	Active [3]	Active [3]	Inactive [3]
Gilteritinib	Second-generation FLT3 inhibitor [4]	Active [4]	Active against some [4]	Information not in sources

## Key Experimental Data and Methodologies

The promising profile of TTT-3002 is supported by the following key experiments:

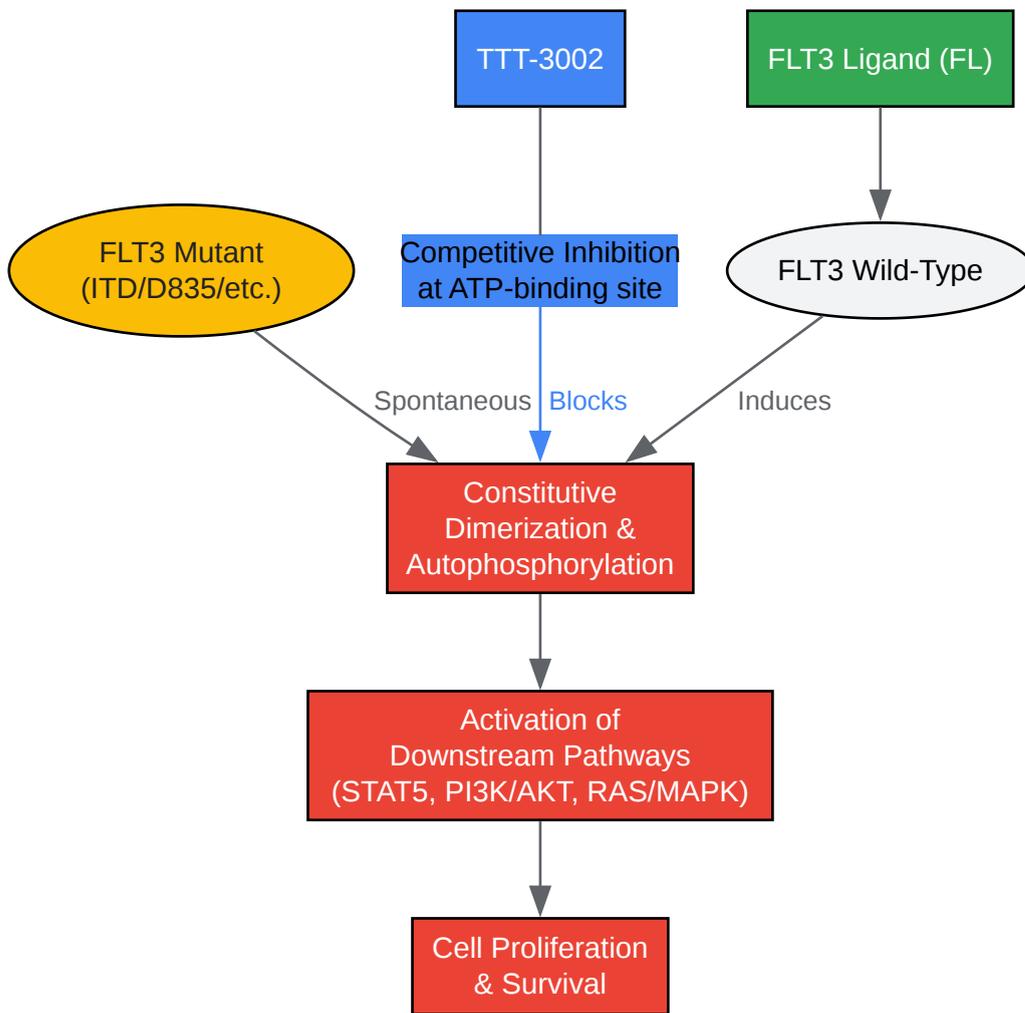
- **Cellular Potency Assays:** In human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11, MOLM-13), TTT-3002 inhibited FLT3 autophosphorylation with an IC50 of 100-250 pM. The IC50 for inhibiting cell proliferation in these lines ranged from 490 to 920 pM, confirming its potent anti-leukemic effect [1].
- **Resistance Mutation Profiling:** TTT-3002 was tested in Ba/F3 cells engineered to express FLT3/ITD along with specific resistance mutations. It maintained activity against the **D835Y** point mutation and

the gatekeeper **F691L** mutation, which are known to confer resistance to sorafenib, quizartinib, and crenolanib [3].

- **Plasma Protein Binding Studies:** A major limitation of some early FLT3 TKIs (e.g., lestaurtinib) is high binding to human plasma proteins, drastically reducing their free, active concentration in vivo. Studies showed TTT-3002 is only **moderately protein-bound** in human plasma, predicting better availability to inhibit FLT3 in patients [3].
- **In Vivo Efficacy Models:** Oral administration of TTT-3002 (6 mg/kg, twice daily) significantly reduced tumor burden and improved survival in mouse transplantation models of FLT3/ITD-driven leukemia. This was effective even in models carrying FLT3 TKI-resistant mutations [3] [1].
- **Primary Patient Sample Testing:** TTT-3002 demonstrated cytotoxicity against leukemic blasts isolated from FLT3/ITD-expressing AML patients, including samples resistant to sorafenib and AC220. Importantly, it showed minimal toxicity to normal hematopoietic stem and progenitor cells from healthy donors at biochemically relevant doses [3] [1].

## FLT3 Signaling and Inhibitor Action

The diagram below illustrates the constitutive activation of mutant FLT3 and the mechanism of TTT-3002 action.



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In normal signaling, FLT3 activation requires its ligand (FL). Mutations like ITD or D835 cause ligand-independent, constitutive activation, driving excessive cell proliferation and survival. TTT-3002 acts as a **Type II TKI**, competing with ATP and stabilizing the kinase in an inactive conformation, thereby blocking this oncogenic signaling [3] [6] [4].

## Conclusion for Researchers

Preclinical data positions TTT-3002 as a compelling candidate for overcoming key clinical challenges in FLT3-mutated AML therapy:

- **Overcoming Resistance:** Its broad activity against **D835** and the gatekeeper **F691L** mutations addresses a critical weakness of several approved and investigational FLT3 inhibitors [3].

- **Favorable Drug Properties:** Moderate plasma protein binding suggests a potentially superior pharmacokinetic profile compared to earlier inhibitors like lestaurtinib, which could translate to more consistent and thorough target inhibition in patients [3].

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